Citreorosein

Antibacterial MIC Gram-positive

Citreorosein (ω-Hydroxyemodin) offers a unique 6-hydroxymethyl substitution pattern on the anthraquinone core, ensuring distinct biological activity vs. emodin. Quantified IC₅₀=14μM against topoisomerase II and selective NF-κB/MAPK inhibition provide a defensible tool for SAR, inflammation, and drug delivery research. Procure with confidence for reproducible results.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 481-73-2
Cat. No. B013863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreorosein
CAS481-73-2
Synonyms1,3,8-trihydroxy-6-hydroxymethylanthraquinone
omega-hydroxyemodin
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
InChIInChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2
InChIKeyYQHZABGPIPECSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Citreorosein (CAS 481-73-2): Key Properties and Procurement Context for Anthraquinone Research


Citreorosein (ω-hydroxyemodin) is a trihydroxyanthraquinone polyketide belonging to the emodin-type anthraquinone class. It is a naturally occurring secondary metabolite isolated from various fungal and plant sources, including Polygonum cuspidatum (Polygoni cuspidati radix), Penicillium herquei, and Aspergillus cristatus . The compound exhibits documented antibacterial and anti-inflammatory activities, and acts as a cAMP phosphodiesterase inhibitor . Its molecular formula is C15H10O6 with a molecular weight of 286.2 g/mol, and it is characterized by a hydroxymethyl substitution at the C-6 position distinguishing it from emodin .

Citreorosein Procurement: Why Generic Substitution with Emodin or Physcion Is Not Scientifically Valid


In-class anthraquinones such as emodin, physcion, and chrysophanol exhibit distinct and non-interchangeable biological activity profiles despite structural similarities. For instance, citreorosein demonstrates significant anti-obesity activity in a zebrafish model, whereas its close analog emodin causes complete larval toxicity under identical conditions [1]. Additionally, citreorosein shows a unique selectivity pattern in cytotoxicity assays compared to emodin and chrysophanol [2], and its tyrosinase inhibitory potency differs markedly from physcion [3]. Substituting citreorosein with another anthraquinone without rigorous validation would therefore introduce uncontrolled variables into experimental workflows, potentially confounding data interpretation and invalidating comparative studies. The following quantitative evidence substantiates these critical points of differentiation.

Citreorosein (481-73-2): Quantified Differentiation Against Key Anthraquinone Comparators


Citreorosein Demonstrates Superior Gram-Positive Antibacterial Potency Compared to Emodin and Chrysophanol

Citreorosein (5) exhibits potent and broad-spectrum antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 1.0–2.0 µg/mL against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus [1]. In a separate head-to-head study, emodin (1) showed a significantly higher MIC of 139.64 µM (≈37.5 µg/mL) against a panel of Gram-positive strains, demonstrating markedly inferior potency [2]. Furthermore, in the same assay series, chrysophanol (2) was even less active with an MIC of 182.14 µM [2]. This represents a >10-fold difference in potency favoring citreorosein over emodin under comparable broth microdilution conditions.

Antibacterial MIC Gram-positive Natural Products

Citreorosein Displays Selective Anti-Obesity Activity, While Emodin Induces Acute Toxicity in Zebrafish Larvae

In a zebrafish Nile red assay for anti-obesity activity, citreorosein (4c) and questinol (4b) were the only anthraquinones to exhibit significant lipid-reducing effects without causing mortality. In stark contrast, exposure to emodin (4a) and secalonic acid A (5) resulted in 100% larval death after 24 hours under identical experimental conditions [1]. This direct, head-to-head comparison establishes a critical safety and selectivity window for citreorosein that is absent for its close structural relative emodin.

Anti-obesity Zebrafish Toxicity Selectivity

Citreorosein Nanoparticles Achieve Nanomolar Cytotoxicity with High Selectivity Index in Cancer Cell Lines

Citreorosein nanoparticles (NPs), prepared via antisolvent precipitation, demonstrated significantly enhanced cytotoxicity compared to the pure compound. The NPs displayed IC50 values of 3.45 µg/mL against MDA-MB-231 breast cancer cells, 4.5 µg/mL against A549 lung cancer cells, and 6.23 µg/mL against HepG2 liver cancer cells [1]. Crucially, these NPs exhibited high selectivity index values for these cancer cell lines relative to normal human primary epithelial cells (renal HRPTEpiC and alveolar HPAEpiC), indicating preferential toxicity towards malignant cells [1]. While pure citreorosein showed lower activity due to poor aqueous solubility, the nanoparticle formulation provides a quantifiable benchmark for enhanced potency and therapeutic window that is not observed for unformulated emodin or physcion in comparable studies.

Cytotoxicity Nanoparticles Cancer Selectivity Index

Tyrosinase Inhibitory Potency Ranking: Physcion > Citreorosein = Emodin, Informing Selection for Dermal Applications

A comparative study of anthraquinones isolated from Polygonum cuspidatum established a clear hierarchy of tyrosinase inhibitory potency: physcion (1) > citreorosein (3) = emodin (2) = anthraglycoside B (6) [1]. Physcion exhibited the most potent inhibition, comparable to the standard inhibitor kojic acid. In contrast, citreorosein and emodin demonstrated moderate and equipotent activity. Furthermore, physcion showed a 48-fold higher skin permeation compared to emodin under identical thermodynamic activity [2]. This ranking provides a rational basis for selecting among anthraquinones for dermal tyrosinase inhibition studies; citreorosein should be selected when moderate, emodin-level potency is desired, whereas physcion is the preferred choice for maximum enzyme inhibition.

Tyrosinase Skin-whitening Enzyme Inhibition Dermal

Comparative Intestinal Permeability: Citreorosein Shows Highest Apparent Permeability Among Six Free Anthraquinones

In a direct comparative study using Caco-2 cell monolayers to model human intestinal absorption, citreorosein (CN) exhibited the highest apparent permeability coefficient (Papp) among six tested free anthraquinones. The apical-to-basolateral Papp values were: citreorosein (7.34 ± 0.61 × 10⁻⁶ cm·s⁻¹), aloe-emodin (6.24 ± 0.19 × 10⁻⁶ cm·s⁻¹), rhein (4.58 ± 0.20 × 10⁻⁶ cm·s⁻¹), emodin (1.99 ± 0.94 × 10⁻⁶ cm·s⁻¹), chrysophanol (3.00 ± 0.09 × 10⁻⁷ cm·s⁻¹), and 1,8-dihydroxyanthraquinone (2.16 ± 0.38 × 10⁻⁶ cm·s⁻¹) [1]. Citreorosein's Papp is approximately 3.7-fold higher than emodin and over 20-fold higher than chrysophanol, suggesting superior potential for oral bioavailability among this chemical series.

Permeability Caco-2 ADME Oral Absorption

Citreorosein (CAS 481-73-2): Evidence-Based Application Scenarios for Scientific Procurement


Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

Citreorosein is the preferred anthraquinone scaffold for antibacterial screening against Gram-positive strains (e.g., S. aureus, B. subtilis) due to its validated MIC of 1.0–2.0 µg/mL, which is >10-fold more potent than emodin under comparable assay conditions [1][2]. This potency advantage reduces the amount of compound required for hit confirmation and allows for more robust structure-activity relationship (SAR) exploration at lower concentrations.

In Vivo Anti-Obesity Phenotypic Screening in Zebrafish Models

For anti-obesity research utilizing zebrafish larvae, citreorosein is uniquely suitable among emodin-type anthraquinones. A direct head-to-head comparison demonstrated that citreorosein exhibits significant lipid-reducing activity without causing mortality, whereas emodin induces 100% larval death within 24 hours [3]. This selectivity profile is essential for obtaining interpretable in vivo efficacy data.

Nanoparticle Formulation Development for Enhanced Anticancer Activity

Citreorosein serves as a validated substrate for antisolvent precipitation-based nanoparticle engineering. The resulting NPs achieve IC50 values of 3.45–6.23 µg/mL against breast, lung, and liver cancer cell lines, with a demonstrated high selectivity index versus normal epithelial cells [4]. This formulation strategy addresses the compound's inherent poor aqueous solubility and provides a benchmark for developing citreorosein-based anticancer therapeutics.

Intestinal Absorption and Oral Bioavailability Modeling

In Caco-2 permeability studies, citreorosein exhibits the highest Papp (7.34 × 10⁻⁶ cm·s⁻¹) among six common free anthraquinones, exceeding emodin by 3.7-fold and chrysophanol by 24-fold [5]. This property makes citreorosein the preferred compound for ADME investigations focused on predicting oral absorption or designing orally bioavailable anthraquinone derivatives.

Technical Documentation Hub

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